
10-(1-Methyl-3-piperidyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. Phenothiazines are characterized by their tricyclic structure, consisting of two benzene rings fused to a central thiazine ring.
Métodos De Preparación
The synthesis of 10-(1-Methyl-3-piperidyl)phenothiazine typically involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
10-(1-Methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative.
Aplicaciones Científicas De Investigación
10-(1-Methyl-3-piperidyl)phenothiazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(1-Methyl-3-piperidyl)phenothiazine involves its interaction with various molecular targets. In biological systems, it inhibits the proteolytic activity of MALT1, a key enzyme in the NF-κB signaling pathway . This inhibition leads to the suppression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby modulating immune responses and potentially providing therapeutic benefits in conditions like lymphoma .
Comparación Con Compuestos Similares
10-(1-Methyl-3-piperidyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic, it has a similar tricyclic structure but differs in its side chain and substituents.
Thioridazine: Another antipsychotic, it has a methylsulfanyl group instead of the piperidyl group.
Promethazine: Used as an antihistamine, it has a different side chain but shares the phenothiazine core structure.
The uniqueness of this compound lies in its specific side chain, which imparts distinct pharmacological properties and applications .
Propiedades
Número CAS |
101976-53-8 |
|---|---|
Fórmula molecular |
C18H20N2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Clave InChI |
SRTWFJHQXAWNKC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


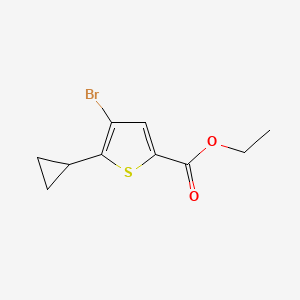
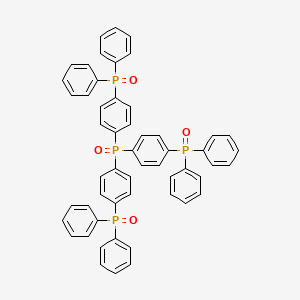

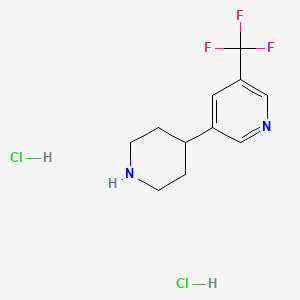
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
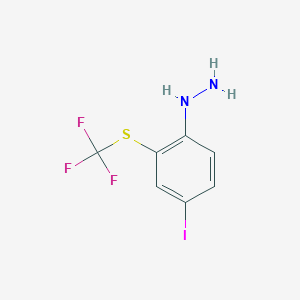

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
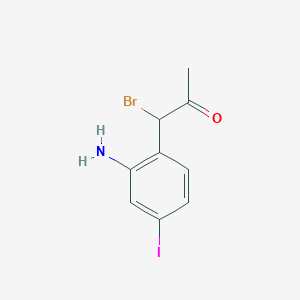
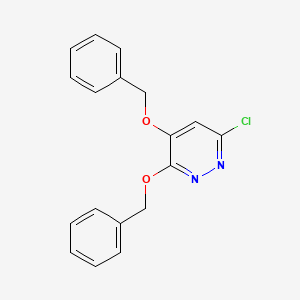
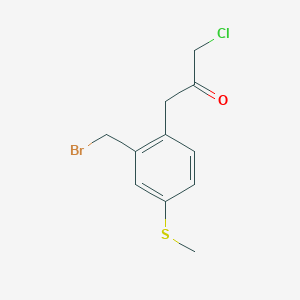
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)

